molecular formula C25H30N2O3 B3868559 N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)

N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)

Cat. No. B3868559
M. Wt: 406.5 g/mol
InChI Key: YYEAYEJYWWZDBL-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide), also known as DPPH, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DPPH is widely used in biochemical and physiological studies due to its ability to act as an antioxidant and free radical scavenger.

Mechanism of Action

N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) acts as an antioxidant and free radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their activity. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) has been shown to have several biochemical and physiological effects, including reducing lipid peroxidation, increasing the activity of antioxidant enzymes, and modulating the expression of genes involved in oxidative stress and inflammation. These effects have been observed in various cell types and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) in lab experiments is its ability to act as a stable and reliable antioxidant and free radical scavenger. However, one limitation is that its activity may be affected by the presence of other antioxidants or compounds in the experimental system. Additionally, the solubility of N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) in water is limited, which may affect its use in aqueous systems.

Future Directions

There are several potential future directions for research involving N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide). One area of interest is the development of novel compounds that can enhance the antioxidant activity of N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide). Another area of interest is the use of N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) as a tool to study the role of oxidative stress in various diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide).

Scientific Research Applications

N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) has been extensively used in scientific research as an antioxidant and free radical scavenger. It has been shown to have protective effects against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide) has also been used as a probe to study the antioxidant activity of natural products and synthetic compounds.

properties

IUPAC Name

N-[3-[(E)-3-[3-(2,2-dimethylpropanoylamino)phenyl]-3-oxoprop-1-enyl]phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-24(2,3)22(29)26-19-11-7-9-17(15-19)13-14-21(28)18-10-8-12-20(16-18)27-23(30)25(4,5)6/h7-16H,1-6H3,(H,26,29)(H,27,30)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEAYEJYWWZDBL-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-{[(1E)-3-oxoprop-1-ene-1,3-diyl]dibenzene-3,1-diyl}bis(2,2-dimethylpropanamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
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N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
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N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
Reactant of Route 6
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)

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